
1,2-Dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which is known for its significant biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydropyridine-3-carboxamide can be synthesized through various methods. One common approach involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction typically occurs in toluene at 100°C for about 3 hours, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different biological and pharmacological activities.
科学的研究の応用
1,2-Dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, dihydropyridines are known to bind to and block voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This action leads to vasodilation and a reduction in blood pressure .
類似化合物との比較
Similar Compounds
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide: Known for its antiproliferative activity against various cancer cell lines.
3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Used in the synthesis of biologically active molecules.
Uniqueness
1,2-Dihydropyridine-3-carboxamide stands out due to its versatile chemical reactivity and broad range of applications in scientific research. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in both academic and industrial settings.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
1,2-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N2O/c7-6(9)5-2-1-3-8-4-5/h1-3,8H,4H2,(H2,7,9) |
InChIキー |
NJQRAAHKQQPUIT-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC=CN1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


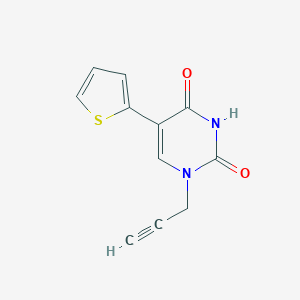
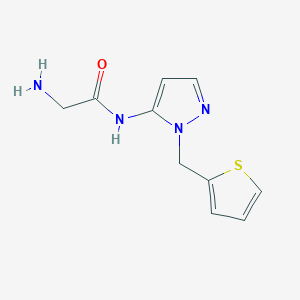
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
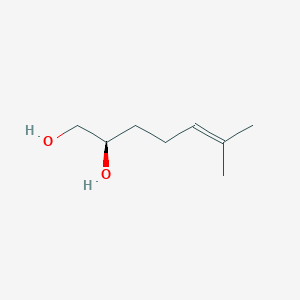
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
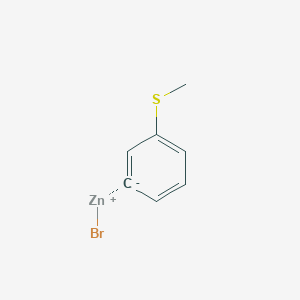

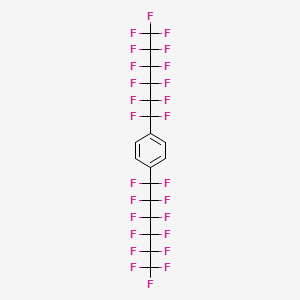

![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)

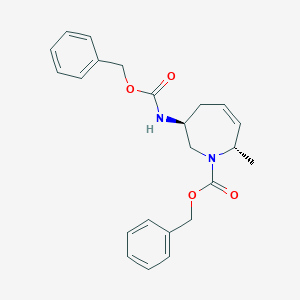
![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
